

Epitinib Succinate: A Technical Deep Dive into its Chemical Properties and Structure

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Compound of Interest

Compound Name: *Epitinib succinate*

Cat. No.: *B3325986*

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Introduction

Epitinib succinate, also known as HMPL-813, is a potent and selective, orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2][3][4][5][6][7][8]} It is specifically designed for enhanced brain penetration, making it a promising candidate for the treatment of cancers that have metastasized to the brain.^{[3][4][5][7]} This technical guide provides a comprehensive overview of the chemical properties and structural features of **Epitinib succinate**, intended to support research and development efforts in the field of oncology.

Chemical Structure and Properties

Epitinib succinate is the succinate salt of the active pharmaceutical ingredient, Epitinib. The presence of the succinate salt form can improve the physicochemical properties of the drug substance, such as its solubility and stability.

Chemical Structure:

The chemical structure of Epitinib free base is characterized by a quinazoline core, a recognized scaffold for EGFR inhibitors. This core is substituted with a 4-(4-(ethylcarbamoyl)piperazin-1-yl)-2-methoxyphenyl group at the 7-position and a 4-(3-ethynylphenyl)amino group at the 4-position.

Epitinib
epitinib_structure

Succinic Acid
succinate_structure

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Caption: Chemical structure of Epitinib and Succinic Acid.

Physicochemical Properties:

A summary of the key physicochemical properties of **Epitinib succinate** is presented in the table below. While some specific experimental values are not publicly available, data from commercial suppliers and predictions based on its chemical structure provide valuable insights.

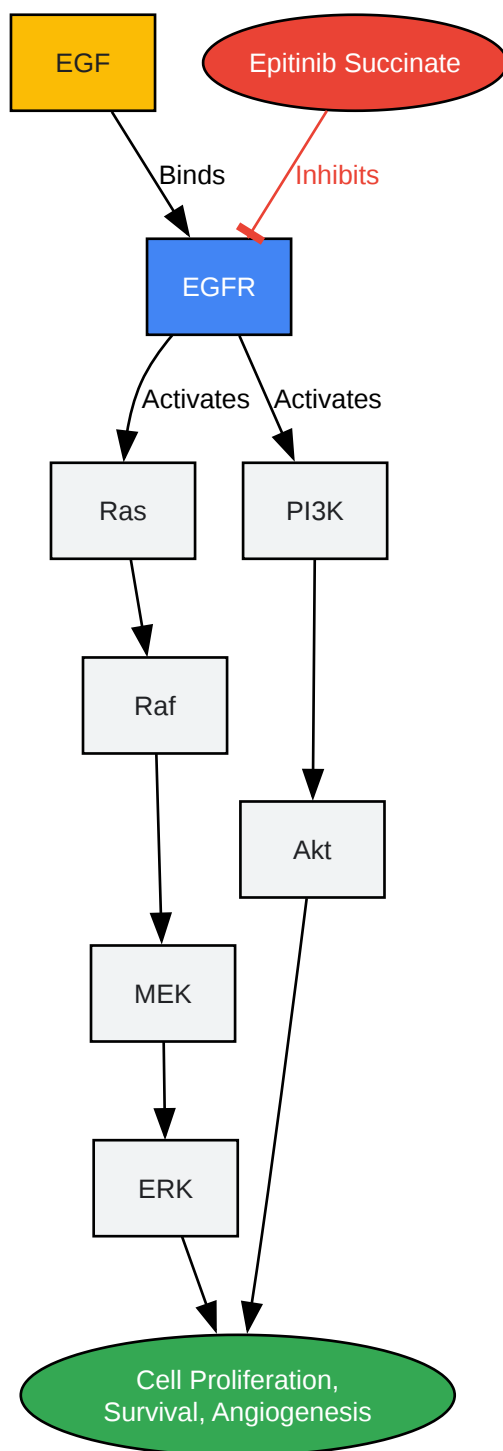
Property	Value	Source/Method
Molecular Formula	C28H32N6O6	[2][3][4][5]
Molecular Weight	548.59 g/mol	[2][3][4][8]
CAS Number	2252334-12-4	[2][3][4][5]
Appearance	Solid	[3]
Color	Yellow	[3]
Purity	99.01%	[1]
Solubility	DMSO: 1 mg/mL (1.82 mM)	[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: 1 mg/mL (1.82 mM)	[3]	
Melting Point	Data not available	
pKa	Data not available	

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **Epitinib succinate** are not extensively published in the public domain. However, based on the chemical structure and general knowledge of quinazoline-based kinase inhibitors, the following sections outline plausible methodologies.

Synthesis:

The synthesis of Epitinib likely involves a multi-step process culminating in the formation of the quinazoline core and subsequent functionalization. A plausible synthetic workflow is depicted below.



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